1,1,1-Trimethoxy-2,2,2-trimethyldisilane
Description
1,1,1-Trimethoxy-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C₆H₁₈O₃Si₂, characterized by a disilane backbone (Si–Si bond) substituted with three methoxy (–OCH₃) groups on one silicon atom and three methyl (–CH₃) groups on the other. This asymmetric substitution pattern imparts unique reactivity and physical properties, making it valuable in organic synthesis and materials science. Its molar mass is approximately 218.4 g/mol, distinguishing it from simpler disilanes like 1,1,1-trimethyldisilane (60.1 g/mol) .
Properties
CAS No. |
18000-25-4 |
|---|---|
Molecular Formula |
C6H18O3Si2 |
Molecular Weight |
194.38 g/mol |
IUPAC Name |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
InChI Key |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Canonical SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
Synonyms |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Disilanes
Structural and Physical Properties
The table below compares key structural and physical parameters of 1,1,1-Trimethoxy-2,2,2-trimethyldisilane with analogous compounds:
Key Observations :
- Substituent Effects : Methoxy groups (–OCH₃) increase polarity and reduce steric bulk compared to alkyl (e.g., –C₂H₅) or aryl (–C₆H₅) groups. This enhances solubility in polar solvents but may reduce reactivity in sterically demanding reactions .
- Halogen vs. Methoxy : Chlorinated analogs (e.g., 1,1,1-Trichloro-2,2,2-trimethyldisilane) exhibit higher electrophilicity, enabling stereospecific silylation with retention of configuration in π-allylpalladium complexes . Methoxy derivatives, however, are milder and less corrosive, suitable for applications requiring controlled reactivity .
Photoreactivity
In photochemical silylation reactions, this compound is expected to show regioselectivity similar to other disilanes. For example, triethyl-substituted disilanes preferentially introduce bulkier silyl groups to alkenes (e.g., β-cyanoalkenes), with product ratios influenced by substituent size (1:30 for triisopropyl vs. 1:3 for triethyl) . Methoxy groups, being less bulky, may lead to different regioselectivity profiles, favoring less hindered positions.
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